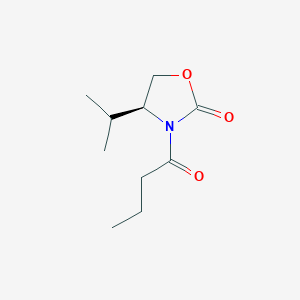
6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile, also known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through multiple methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile acts as an inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile increases the levels of acetylcholine in the brain, which can improve cognitive function. 6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile also binds to various receptors such as the sigma-1 receptor and the D3 dopamine receptor, which can modulate neurotransmitter release and affect behavior.
Biochemical and Physiological Effects:
6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile has been shown to improve cognitive function in animal models of Alzheimer's disease by increasing acetylcholine levels in the brain. 6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile has also been shown to modulate dopamine and serotonin systems, which can affect mood and reward processing. In addition, 6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile has been shown to have anti-inflammatory and antioxidant effects, which can protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile is its ability to inhibit acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in cognitive function. Another advantage is its ability to bind to various receptors, which can be used to study the effects of receptor modulation on behavior. One limitation of 6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile is its potential toxicity, which can limit its use in vivo. Another limitation is its limited solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for research on 6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile. One direction is to investigate its potential as a therapeutic agent for Alzheimer's disease and other cognitive disorders. Another direction is to study its effects on the dopamine and serotonin systems in more detail, as these systems are involved in a wide range of behaviors. Additionally, further research is needed to understand the mechanisms underlying its anti-inflammatory and antioxidant effects, which could have implications for the treatment of neurodegenerative diseases.
Synthesemethoden
6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile can be synthesized through various methods, including the reaction of 2-acetyl-5-methylpyridine with phenylhydrazine and potassium cyanide, or the reaction of 2-acetyl-5-methylpyridine with phenylhydrazine and ammonium acetate. The yield of 6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile can be increased by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile has been investigated as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In neuroscience, 6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile has been studied for its effects on the dopamine and serotonin systems, which are involved in mood regulation and reward processing. In pharmacology, 6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile has been investigated for its potential as a ligand for various receptors such as the sigma-1 receptor and the D3 dopamine receptor.
Eigenschaften
CAS-Nummer |
108611-33-2 |
|---|---|
Produktname |
6-Methyl-5-phenyl-2-piperazino-3-pyridinecarbonitrile |
Molekularformel |
C17H18N4 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
6-methyl-5-phenyl-2-piperazin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H18N4/c1-13-16(14-5-3-2-4-6-14)11-15(12-18)17(20-13)21-9-7-19-8-10-21/h2-6,11,19H,7-10H2,1H3 |
InChI-Schlüssel |
ONNMZKBMDYUSFA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=N1)N2CCNCC2)C#N)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C=C(C(=N1)N2CCNCC2)C#N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)


![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)









